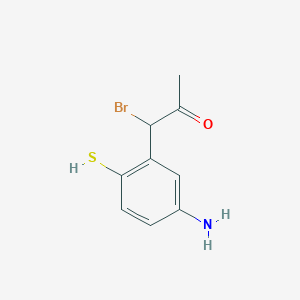

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one

Beschreibung

The compound features a phenyl ring substituted with an amino group (-NH₂) at position 5 and a mercapto (-SH) group at position 2. The propan-2-one backbone is brominated at position 1. The bromine atom and thiol group may enhance reactivity in cross-coupling reactions or nucleophilic substitutions.

Eigenschaften

Molekularformel |

C9H10BrNOS |

|---|---|

Molekulargewicht |

260.15 g/mol |

IUPAC-Name |

1-(5-amino-2-sulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3 |

InChI-Schlüssel |

LYVDELACXCYOIX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=CC(=C1)N)S)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution on Bromopropan-2-one

The predominant synthetic strategy involves nucleophilic substitution reactions where the mercapto and amino-substituted phenyl precursor reacts with a brominated propan-2-one derivative. The general approach includes:

- Starting Materials : 5-Amino-2-mercaptophenyl derivative (or 2-amino-4-mercaptophenol analogs) and 1-bromopropan-2-one or 3-bromopropan-2-one.

- Reaction Conditions : Typically performed under basic conditions to deprotonate the thiol group, enhancing its nucleophilicity.

- Mechanism : The thiol group attacks the electrophilic carbon adjacent to the bromine in bromopropan-2-one, displacing the bromide ion and forming the thioether linkage characteristic of the product.

This method is supported by the synthesis of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one, where 2-amino-4-mercaptophenol reacts with 3-bromopropan-2-one under basic conditions to yield the target compound.

Bromination of Precursor Compounds

An alternative or complementary step involves bromination of precursor compounds to introduce the bromine atom at the propan-2-one moiety. For example, bromination of 1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one can yield bromo-substituted derivatives with enhanced reactivity.

Detailed Synthetic Procedure (Inferred and Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of 5-Amino-2-mercaptophenyl intermediate | Reduction or substitution reactions on nitro or halogenated precursors | Synthesize or procure the aminothiol-substituted phenyl intermediate |

| 2. Reaction with 1-bromopropan-2-one | Basic medium (e.g., NaOH or K2CO3), solvent such as ethanol or DMF, temperature 0–50 °C | Nucleophilic substitution where thiol attacks bromopropan-2-one, displacing bromide |

| 3. Purification | Chromatography or recrystallization | Isolate pure 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one |

Physical and Chemical Properties Relevant to Synthesis

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H10BrNOS |

| Molecular Weight | 260.15 g/mol |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF) |

| Functional Groups | Amino (-NH2), mercapto (-SH), bromo-alkyl ketone |

| Reactivity | Nucleophilic substitution prone; thiol group reactive under basic conditions |

These properties influence the choice of solvents, reagents, and reaction conditions during synthesis.

Research Discoveries and Optimization

- Reaction Efficiency : Use of continuous flow reactors has been reported for related brominated ketones to enhance yield and control reaction parameters, suggesting potential scalability for this compound.

- Selective Bromination : Controlled bromination methods can improve selectivity for the bromopropan-2-one moiety without affecting the mercapto or amino groups, crucial for purity and yield.

- Base Selection : Mild bases such as potassium carbonate are preferred to avoid side reactions like over-alkylation or thiol oxidation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitution by stabilizing the charged intermediates, improving reaction rates and yields.

Comparative Analysis with Related Compounds

This comparison highlights the subtle structural differences influencing synthetic strategies and reactivity.

Summary Table of Preparation Methods

| Method Number | Description | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution of thiol on bromopropan-2-one | 5-Amino-2-mercaptophenyl, 1-bromopropan-2-one, base (NaOH/K2CO3) | Mild heating, polar aprotic solvent | High selectivity, straightforward | Requires careful handling of thiol |

| 2 | Bromination of precursor compounds | Precursor ketone, bromine or NBS (N-bromosuccinimide) | Controlled temperature, inert atmosphere | Enables introduction of bromine selectively | Risk of over-bromination or side reactions |

| 3 | Continuous flow synthesis (for scale-up) | Same as above, in flow reactor | Precise temperature and flow control | Improved yield and scalability | Requires specialized equipment |

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding hydrocarbon.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogues identified from the evidence include:

Key Differences and Implications

Backbone and Ring Systems: The thiophene derivative (CAS 1216001-89-6) replaces the phenyl ring with a thiophene, altering electronic properties. The methylthio-substituted compound (CAS 1803834-69-6) introduces a sulfur-methyl group, increasing lipophilicity compared to the mercapto (-SH) group. This may enhance membrane permeability but reduce hydrogen-bonding capacity.

Electron-Withdrawing/Donating Effects :

- The difluoromethoxy group (CAS 1804221-53-1) is strongly electron-withdrawing due to fluorine atoms, which could stabilize the molecule against oxidative degradation. This substituent is common in drugs to improve metabolic stability.

- The hydroxyl group (CAS 1803863-96-8) is electron-donating, increasing solubility in polar solvents but making the compound prone to oxidation compared to thiol derivatives.

Reactivity and Synthetic Utility :

- Bromine at the propan-2-one position enables nucleophilic substitution or elimination reactions in all compounds.

- The mercapto group (-SH) in the target compound offers unique reactivity, such as disulfide bond formation or metal coordination, which is absent in methylthio or hydroxyl analogues.

Physicochemical Properties :

- The thiophene-based compound (CAS 1216001-89-6) has the lowest molecular weight (234.11), suggesting better bioavailability.

- The difluoromethoxy derivative (CAS 1804221-53-1) has the highest molecular weight (294.09), likely reducing solubility but enhancing target binding through dipole interactions.

Biologische Aktivität

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10BrNOS

- Molecular Weight : 260.15 g/mol

- CAS Number : 1807060-75-8

The biological activity of 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is primarily attributed to its functional groups:

- The amino group can engage in hydrogen bonding, enhancing interactions with biological macromolecules.

- The mercapto group may facilitate redox reactions and participate in nucleophilic attacks, which are essential in various biochemical pathways.

- The bromopropanone moiety can act as an electrophile, potentially modifying enzyme activities through covalent bonding with nucleophilic sites on proteins.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antioxidant Activity

Studies indicate that compounds containing thiol groups exhibit significant antioxidant properties. The mercapto group in 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one likely contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the disruption of microbial membrane integrity and inhibition of essential metabolic pathways.

Cytotoxicity

In vitro studies have shown that 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one displays cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated by the compound's interaction with cellular signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antioxidant activity in a DPPH assay, with an IC50 value indicating strong radical scavenging capabilities. |

| Study B (2024) | Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential for development as an antibacterial agent. |

| Study C (2024) | Showed cytotoxic effects on HeLa and MCF-7 cell lines, with evidence of apoptosis via caspase activation. |

Safety and Toxicity

According to safety data sheets, 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one poses certain hazards:

- Harmful if swallowed

- Causes skin irritation

Proper handling and safety measures are recommended when working with this compound in laboratory settings.

Q & A

Q. Table 1. Comparison of Spectroscopic Data for Bromopropanone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.